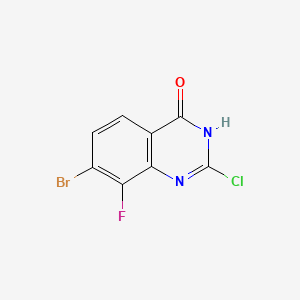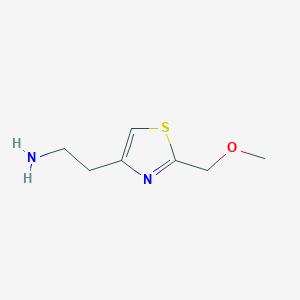
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol is a quinazoline derivative with the molecular formula C8H3BrClFN2O This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline ring.
Cyclization: Formation of the quinazoline core through cyclization reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of specific catalysts, solvents, and temperature control to achieve the desired product efficiently .
Chemical Reactions Analysis
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace halogens with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol can be compared with other quinazoline derivatives, such as:
7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
7-Bromo-2,4-dichloro-6,8-difluoroquinazoline: Contains additional halogen atoms, which may affect its reactivity and applications.
7-Fluoroquinazolin-4(3H)-one:
Properties
Molecular Formula |
C8H3BrClFN2O |
|---|---|
Molecular Weight |
277.48 g/mol |
IUPAC Name |
7-bromo-2-chloro-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrClFN2O/c9-4-2-1-3-6(5(4)11)12-8(10)13-7(3)14/h1-2H,(H,12,13,14) |
InChI Key |
MBZTVAJIDGPHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC(=N2)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















